
Dimethyl 5,5-dimethyl-5,6,7,8-tetrahydro-1,2-naphthalenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester typically involves the esterification of the corresponding dicarboxylic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of 2,6-diisopropylnaphthalene followed by esterification. This method is efficient for large-scale production and ensures high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Produces the corresponding dicarboxylic acid.
Reduction: Yields the corresponding alcohols.
Substitution: Results in substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of high-performance materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester involves its interaction with molecular targets through its ester groups and aromatic ring. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar in structure but differs in the position of ester groups.
1,4-Naphthalenedicarboxylic acid: Another isomer with different chemical properties.
Uniqueness
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is unique due to its specific ester group positions and the presence of tetrahydro and dimethyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
36963-52-7 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
dimethyl 5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-5-6-10-12(16)8-7-11(14(17)19-3)13(10)15(18)20-4/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
SADYODOKVQOCNN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C=CC(=C2C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


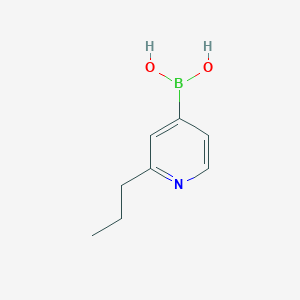
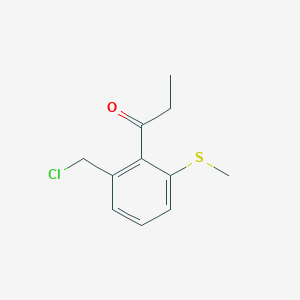
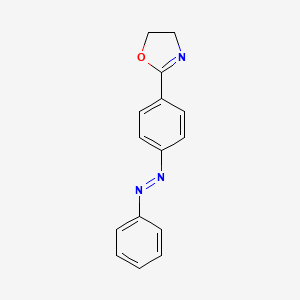
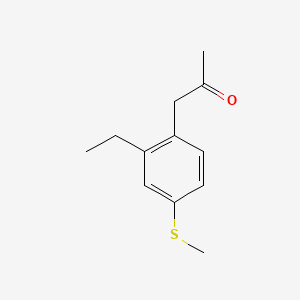

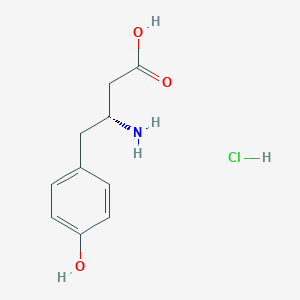
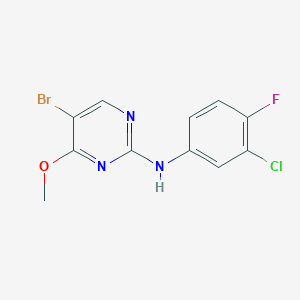
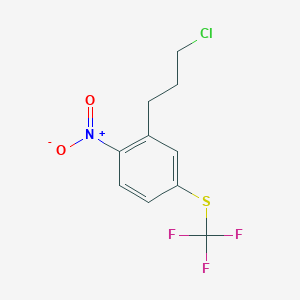
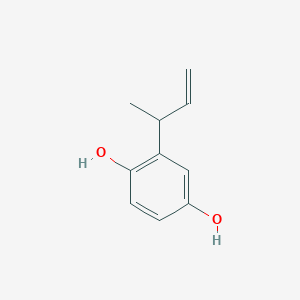

![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)



